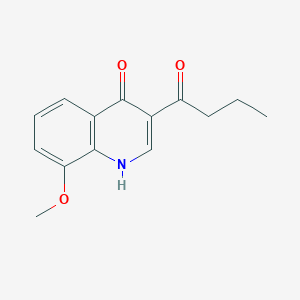

3-butyryl-8-methoxyquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butanoyl-8-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-5-11(16)10-8-15-13-9(14(10)17)6-4-7-12(13)18-2/h4,6-8H,3,5H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTRQJHMQWMEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438263 | |

| Record name | 4(1H)-Quinolinone, 8-methoxy-3-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115607-75-5 | |

| Record name | 4(1H)-Quinolinone, 8-methoxy-3-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Butyryl 8 Methoxyquinolin 4 1h One

Retrosynthetic Analysis of 3-Butyryl-8-methoxyquinolin-4(1H)-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnections focus on the bonds formed during the quinolinone ring construction.

Two classical and highly effective strategies for quinolinone synthesis, the Conrad-Limpach and Gould-Jacobs reactions, offer the most viable retrosynthetic pathways. mdpi.comwikipedia.orgwikipedia.org

Conrad-Limpach Approach: This pathway involves a disconnection of the N1-C2 and C4-C4a bonds. This strategy identifies an aniline (B41778) and a β-ketoester as the key synthons. For the target molecule, this translates to 2-methoxyaniline (o-anisidine) and a β-ketoester bearing the 3-butyryl group, such as ethyl 2-butyrylacetoacetate or more simply, ethyl 3-oxohexanoate (B1246410) . The forward synthesis would involve the condensation of these two precursors followed by a thermal cyclization. wikipedia.org

Gould-Jacobs Approach: This route disconnects the N1-C8a and C3-C4 bonds. The key precursors identified through this disconnection are 2-methoxyaniline and a malonic ester derivative, such as diethyl 2-butyrylmalonate . The forward synthesis would proceed via an initial condensation followed by thermal cyclization to form the quinolinone ring. mdpi.comwikipedia.org

A third modern approach could involve a disconnection across the N1-C8a and C2-C3 bonds, suggesting a palladium-catalyzed intramolecular N-arylation (Buchwald-Hartwig amination) of a suitable enamine precursor. organic-chemistry.org This would originate from a substituted (Z)-β-chlorovinyl ketone and 2-methoxyaniline.

These analyses suggest that 2-methoxyaniline and a six-carbon β-dicarbonyl compound are the most logical and accessible starting materials for the synthesis of this compound.

Classical and Modern Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be devised, ranging from traditional multi-step sequences to more streamlined one-pot approaches.

Multi-step syntheses offer precise control over each transformation, which is often necessary for constructing complex or highly substituted heterocyclic systems. The Conrad-Limpach and Gould-Jacobs reactions are archetypal multi-step strategies. mdpi.comnih.gov

A plausible synthesis based on the Conrad-Limpach reaction would proceed as follows:

Condensation: 2-methoxyaniline is reacted with ethyl 3-oxohexanoate under acidic or thermal conditions. This step forms an enamine intermediate, ethyl 3-((2-methoxyphenyl)amino)hex-2-enoate.

Cyclization: The enamine intermediate is heated to high temperatures (typically >250 °C), often in a high-boiling inert solvent like diphenyl ether or mineral oil, to induce a thermal electrocyclization. wikipedia.org This ring-closure step, followed by tautomerization, yields the desired this compound. A similar high-temperature cyclization has been successfully used to prepare the related compound 3-ethyl-8-methoxyquinolin-2(1H)-one from o-anisidine (B45086) and diethyl ethylmalonate. nih.gov

The Gould-Jacobs reaction provides an alternative multi-step route:

Condensation: 2-methoxyaniline is condensed with a suitable malonic ester derivative, like diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonate. wikipedia.org

Acylation/Alkylation: The intermediate can then be functionalized at the C3 position.

Cyclization: Thermal cyclization, similar to the Conrad-Limpach pathway, closes the ring to form the 4-hydroxyquinoline (B1666331) system. wikipedia.orgd-nb.info Subsequent hydrolysis and decarboxylation steps might be necessary depending on the exact malonic ester used. mdpi.com

One-pot syntheses enhance efficiency by combining multiple reaction steps into a single procedure, thereby reducing waste, saving time, and simplifying purification processes. organic-chemistry.org For the synthesis of this compound, a modified Friedländer annulation or a related multi-component reaction (MCR) could be employed.

The Friedländer synthesis traditionally involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). nih.gov A one-pot variant could involve the reaction of 2-amino-3-methoxyacetophenone with ethyl butyrate (B1204436) under the influence of a strong base. However, a more direct MCR approach is often more efficient.

A potential one-pot, three-component reaction could involve:

Reactants: 2-methoxyaniline, butyraldehyde, and a β-ketoester like ethyl acetoacetate.

Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, molecular iodine) or a Lewis acid. rsc.org

Process: The reaction would likely proceed through an initial condensation to form an enamine, followed by a Povarov-type [3+3] cycloaddition and subsequent oxidation or rearrangement to yield the aromatic quinolinone core.

Modern palladium-catalyzed methods also allow for a one-pot synthesis. This involves the sequential Michael addition of 2-methoxyaniline to a (Z)-β-chlorovinyl ketone followed by an intramolecular Buchwald-Hartwig amination to form the quinolinone ring system in a single pot. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for developing an efficient and scalable synthetic process. researchgate.netresearchgate.net

For the key thermal cyclization step in a Conrad-Limpach or Gould-Jacobs synthesis, temperature is the most critical factor, with temperatures often needing to exceed 250 °C to overcome the activation energy for the 6-electron cyclization. wikipedia.org The choice of a high-boiling, inert solvent is essential to maintain a consistent temperature and prevent degradation.

In catalyzed one-pot syntheses, the choice of catalyst and solvent plays a pivotal role. A screening of various catalysts and solvents would be necessary to identify the optimal combination. For instance, in a Friedländer-type synthesis, catalysts can range from traditional Brønsted or Lewis acids to more modern nanocatalysts or ionic liquids. nih.gov Solvents can also significantly influence reaction rates and yields, with polar aprotic solvents like DMF or DMSO often favoring such condensations.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None (Thermal) | Diphenyl Ether | 250 | 4 | 65 |

| 2 | None (Thermal) | Dowtherm A | 260 | 3 | 72 |

| 3 | p-TsOH (10) | Diphenyl Ether | 250 | 3 | 75 |

| 4 | Yb(OTf)3 (5) | Sulfolane | 240 | 5 | 78 |

| 5 | None (Thermal) | Mineral Oil | 260 | 3 | 70 |

| 6 | p-TsOH (10) | Dowtherm A | 260 | 2.5 | 81 |

As suggested by the hypothetical data in Table 1, the use of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like Dowtherm A could potentially reduce reaction times and improve the yield of the cyclization product.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of quinolinones is an area of active research, aiming to reduce environmental impact and improve safety. nih.govqeios.comacs.org Several strategies can be applied to the synthesis of this compound. qeios.comresearchgate.net

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgresearchgate.netasianpubs.org For the Gould-Jacobs or Conrad-Limpach cyclization, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products associated with prolonged heating. asianpubs.org Ultrasound-mediated synthesis is another energy-efficient method that can promote reactions. nih.gov

Green Solvents: Traditional syntheses often rely on high-boiling, petroleum-derived solvents like diphenyl ether. Green alternatives include using water, ethanol (B145695), or supercritical CO2 where possible. qeios.comresearchgate.net For high-temperature reactions, recyclable ionic liquids or deep eutectic solvents could be explored as alternatives to traditional non-polar solvents.

Catalysis: Employing reusable heterogeneous catalysts or biodegradable organocatalysts can replace stoichiometric and often hazardous acid or base promoters. nih.gov Nanocatalysts, in particular, offer high surface area and reactivity, often enabling reactions under milder conditions. nih.gov The development of catalyst-free methods, performed under solvent-free or aqueous conditions, represents an ideal green synthetic route. qeios.com

Atom Economy: One-pot and multi-component reactions inherently align with green chemistry principles by maximizing atom economy. acs.org These approaches reduce the number of intermediate purification steps, minimizing solvent use and waste generation.

Synthesis of Analogs and Derivatives of this compound

The this compound scaffold serves as a versatile platform for further chemical modification to generate a library of analogs. Key reactive sites for derivatization include the N1-position, the C4-oxo group, and the aromatic ring.

A common and highly effective strategy for derivatization involves converting the C4-hydroxyl (oxo) group into a more reactive leaving group, such as a chloride. Treatment of the parent quinolinone with phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can yield 4-chloro-3-butyryl-8-methoxyquinoline . mdpi.comresearchgate.net This chloro-derivative is a key intermediate for introducing a variety of nucleophiles at the C4 position.

C4-Amino Derivatives: The 4-chloro intermediate can readily undergo nucleophilic aromatic substitution with various primary and secondary amines. For example, reaction with 2-methylaniline or o-anisidine in a suitable solvent like 1,4-dioxan would yield 3-butyryl-8-methoxy-4-((2-methylphenyl)amino)quinoline and 3-butyryl-4-((2-methoxyphenyl)amino)-8-methoxyquinoline , respectively.

Other C4-Derivatives: The chloro group can also be displaced by other nucleophiles, such as hydrazines, azides, or sulfur-based nucleophiles, to generate a wide array of analogs. mdpi.com

N1-Alkylation/Arylation: The nitrogen at the 1-position can be alkylated or arylated using appropriate electrophiles (e.g., alkyl halides, arylboronic acids) under basic conditions or using palladium catalysis, respectively.

Mannich Reaction: The C7 position of the related 8-hydroxyquinoline (B1678124) core is known to be susceptible to electrophilic substitution, such as the Mannich reaction, to introduce aminomethyl groups. mdpi.com Similar derivatization could potentially be explored for the 8-methoxyquinolin-4(1H)-one scaffold.

| Derivative Name | Precursor | Key Reagents | Reaction Type |

|---|---|---|---|

| 4-Chloro-3-butyryl-8-methoxyquinoline | This compound | POCl3 / PCl5 | Chlorination |

| 3-Butyryl-8-methoxy-4-((2-methylphenyl)amino)quinoline | 4-Chloro-3-butyryl-8-methoxyquinoline | 2-Methylaniline | Nucleophilic Substitution |

| 3-Butyryl-4-((2-methoxyphenyl)amino)-8-methoxyquinoline | 4-Chloro-3-butyryl-8-methoxyquinoline | o-Anisidine | Nucleophilic Substitution |

| 4-Azido-3-butyryl-8-methoxyquinoline | 4-Chloro-3-butyryl-8-methoxyquinoline | Sodium Azide | Nucleophilic Substitution |

| 3-Butyryl-4-hydrazinyl-8-methoxyquinoline | 4-Chloro-3-butyryl-8-methoxyquinoline | Hydrazine (B178648) Hydrate | Nucleophilic Substitution |

These derivatization strategies highlight the utility of this compound as a starting point for creating structurally diverse molecules.

Modifications at the Butyryl Moiety

The butyryl group at the C3-position of the quinolin-4(1H)-one core is a key site for chemical modification, featuring a reactive carbonyl group and α- and β-carbons that can participate in various chemical transformations. These modifications can significantly influence the molecule's steric and electronic properties.

The carbonyl group of the butyryl side chain can undergo a variety of classical carbonyl reactions. For instance, condensation reactions with hydrazines or substituted hydrazines can yield the corresponding hydrazones. These reactions are typically carried out by refluxing the this compound with the desired hydrazine in a suitable solvent like ethanol.

Another avenue for modification involves the α-carbon of the butyryl group. Under basic conditions, this carbon can be deprotonated to form an enolate, which can then react with various electrophiles. For example, halogenation at the α-position can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. The resulting α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions.

Furthermore, the butyryl side chain can be a handle for the construction of new heterocyclic rings fused to the quinolone system. For example, reaction with multifunctional reagents can lead to the formation of pyrazole, isoxazole, or pyrimidine (B1678525) rings. The specific outcome of these cyclization reactions is dependent on the nature of the reagent and the reaction conditions employed.

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| Hydrazone Formation | Hydrazine hydrate, ethanol, reflux | 3-(1-(hydrazono)butyl)-8-methoxyquinolin-4(1H)-one | nih.gov |

| α-Halogenation | N-Bromosuccinimide (NBS), CCl4, reflux | 3-(2-bromobutanoyl)-8-methoxyquinolin-4(1H)-one | wikipedia.org |

| Pyrazole Formation | Hydrazine hydrate, acetic acid, reflux | 8-methoxy-3-(5-propyl-1H-pyrazol-3-yl)quinolin-4(1H)-one | nih.gov |

Substitutions on the Quinoline (B57606) Ring System

One of the most common modifications of the quinolin-4(1H)-one core is nucleophilic substitution at the C4-position. This is typically achieved by first converting the 4-hydroxyl group to a better leaving group, such as a chloride, using reagents like phosphorus oxychloride or thionyl chloride. The resulting 4-chloro-3-butyryl-8-methoxyquinoline can then react with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse substituents at the C4-position. mdpi.comresearchgate.net

Electrophilic aromatic substitution on the benzene (B151609) ring of the quinoline nucleus is another important derivatization strategy. wikipedia.orgbyjus.com The directing effects of the existing methoxy (B1213986) group and the fused pyridinone ring will influence the position of substitution. Theoretical studies on similar 8-hydroxyquinoline systems suggest that electrophilic attack is favored at certain positions on the benzene ring. researchgate.netorientjchem.org Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using elemental halogens with a Lewis acid catalyst). masterorganicchemistry.com

The methoxy group at the C8-position can also be a site for modification. Demethylation to the corresponding 8-hydroxyquinolin-4(1H)-one can be achieved using reagents like boron tribromide. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide array of different substituents.

| Substitution Type | Position | Reagents and Conditions | Example Product | Reference |

| Nucleophilic Substitution | C4 | 1. POCl3; 2. Aniline, reflux | 3-butyryl-8-methoxy-4-(phenylamino)quinolin-4(1H)-one | mdpi.comresearchgate.net |

| Electrophilic Nitration | Benzene ring | HNO3, H2SO4 | 3-butyryl-8-methoxy-x-nitroquinolin-4(1H)-one | masterorganicchemistry.com |

| Demethylation | C8 | BBr3, CH2Cl2 | 3-butyryl-8-hydroxyquinolin-4(1H)-one | mdpi.com |

Stereoselective Synthesis of Chiral Analogs (if applicable)

The introduction of chirality into the this compound scaffold can be of significant interest, particularly for applications in medicinal chemistry where enantiomers often exhibit different biological activities. While specific examples for the stereoselective synthesis of chiral analogs of this exact compound are not extensively documented, general strategies for the asymmetric synthesis of substituted quinolones can be considered.

One potential approach to introduce chirality is through the asymmetric reduction of the ketone in the butyryl side chain. This could be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst. This would result in a chiral secondary alcohol at the C1' position of the side chain.

Another strategy involves the enantioselective construction of the quinolone ring itself, with a chiral substituent already in place. For instance, an aza-Michael addition reaction could be employed to introduce a chiral amine to a suitable precursor, followed by cyclization to form the quinolone ring. nih.gov This would establish a stereocenter at the C2 or C3 position of the quinolone core, depending on the synthetic route.

Furthermore, chiral derivatizing agents can be used to resolve a racemic mixture of a chiral analog of this compound. researchgate.net This involves reacting the racemate with a chiral auxiliary to form diastereomers, which can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the pure enantiomers.

| Strategy | Description | Potential Chiral Center | Reference |

| Asymmetric Ketone Reduction | Use of a chiral reducing agent or catalyst to reduce the butyryl ketone. | C1' of the butyryl side chain | nih.gov |

| Enantioselective Ring Synthesis | Aza-Michael addition of a chiral amine to a precursor followed by cyclization. | C2 or C3 of the quinolone ring | nih.gov |

| Chiral Resolution | Reaction with a chiral auxiliary to form separable diastereomers. | Any introduced stereocenter | researchgate.net |

Spectroscopic and Structural Characterization of 3 Butyryl 8 Methoxyquinolin 4 1h One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Butyryl-8-methoxyquinolin-4(1H)-one (¹H, ¹³C, 2D NMR)

Specific ¹H, ¹³C, and 2D NMR data for this compound are not available in the surveyed literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the butyryl group at the C3 position and the methoxy (B1213986) group at the C8 position of the quinolinone core.

Mass Spectrometry (MS) Analysis of this compound (HRMS, fragmentation pathways)

High-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition, and detailed analysis of the fragmentation pathways for this compound have not been reported. This analysis would be key to understanding the molecule's stability and the characteristic cleavage patterns of the quinolinone ring and its substituents under mass spectrometric conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Published IR and UV-Vis spectra for this compound could not be found. IR spectroscopy would identify the characteristic vibrational frequencies of its functional groups, such as the carbonyl groups (C=O) of the quinolinone and the butyryl chain, and the C-O bonds of the methoxy group. UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated system of the molecule.

Single Crystal X-Ray Diffraction Studies of this compound

Intermolecular Interactions and Packing in the Solid State

Without a determined crystal structure, a detailed analysis of the intermolecular interactions (such as hydrogen bonding or π-stacking) and the crystal packing of this compound is not possible. This information is fundamental to understanding the solid-state properties of the material.

Conformational Analysis of this compound

A detailed experimental or computational conformational analysis specifically for this compound is not extensively documented in publicly available scientific literature. However, based on the principles of stereochemistry and data from analogous structures, a theoretical conformational analysis can be outlined. The conformational landscape of this molecule is primarily determined by the rotational degrees of freedom associated with the butyryl and methoxy substituents attached to the quinolinone core.

The quinolin-4(1H)-one bicyclic system is expected to be largely planar, providing a rigid scaffold for the substituents. The key aspects of the conformational analysis, therefore, revolve around the orientation of the 3-butyryl and 8-methoxy groups relative to this planar ring system.

The butyryl group at the C3 position possesses several rotatable single bonds, leading to a variety of possible conformations. The most significant of these is the rotation around the bond connecting the carbonyl carbon of the butyryl group to the C3 atom of the quinolinone ring. This rotation is governed by a balance of electronic and steric effects. Conjugation between the carbonyl group and the enone system of the quinolinone ring would favor a planar arrangement. However, steric hindrance between the butyryl group and the hydrogen atom at the C5 position or other parts of the quinolinone ring may lead to a non-planar (skewed) conformation being more stable.

Further conformational flexibility exists within the butyryl chain itself, with rotations possible around the Cα-Cβ and Cβ-Cγ bonds. These rotations would lead to various staggered and eclipsed conformations, with the staggered conformations being energetically favored to minimize steric strain.

The methoxy group at the C8 position also has a degree of rotational freedom around the C8-O bond. The orientation of the methyl group relative to the quinolinone ring will be influenced by steric interactions with the adjacent hydrogen atom at C7 and the peri-hydrogen at C1 (if the quinolinone nitrogen is protonated). Computational studies on similar aromatic ethers often show a preference for a planar conformation where the methyl group lies in the plane of the aromatic ring, either syn or anti to the adjacent substituent, to maximize resonance stabilization.

To fully elucidate the conformational preferences of this compound, computational methods such as Density Functional Theory (DFT) would be highly valuable. Such studies could map the potential energy surface with respect to the key dihedral angles, identify the global and local energy minima, and provide the relative populations of the different conformers at room temperature.

Illustrative Data Table of Key Dihedral Angles for Conformational Analysis:

The following table presents a hypothetical set of key dihedral angles that would be central to a computational conformational analysis of this compound. The actual values would need to be determined through methods like DFT calculations.

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C2-C3-C=O | Rotation of the butyryl group relative to the quinolinone ring | Near 0° or 180° for maximal conjugation, but may be skewed due to steric hindrance. |

| C3-C-Cα-Cβ | Rotation around the C-Cα bond of the butyryl chain | Staggered conformations (e.g., gauche, anti) are likely to be favored. |

| C-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the butyryl chain | Staggered conformations would be energetically preferred. |

| C7-C8-O-CH3 | Rotation of the methoxy group | Planar conformations (syn or anti to the C7-H bond) are expected to be more stable. |

Biological Activity and Mechanistic Investigations of 3 Butyryl 8 Methoxyquinolin 4 1h One

In Vitro Pharmacological Screening of 3-Butyryl-8-methoxyquinolin-4(1H)-one

No published studies were identified that specifically detail the in vitro pharmacological screening of this compound.

There is no available data from target-specific assays for this compound. Searches for its activity in enzyme inhibition or receptor binding assays did not produce any relevant results.

Information regarding the evaluation of this compound in cell-based assays to determine its cellular activity is not present in the scientific literature.

No studies were found that have evaluated the biological activity of this compound in antibacterial, antiviral, anticancer, or anti-inflammatory models.

Elucidation of Molecular Mechanisms of Action of this compound

Due to the absence of primary pharmacological data, there have been no investigations into the molecular mechanisms of action for this compound.

There is no information available concerning the investigation of potential binding sites or the specific mode of action for this compound.

No research has been conducted on the analysis of downstream signaling pathways affected by this compound.

Identification of Biological Targets and Off-Targets

While direct studies identifying the specific biological targets of this compound are not extensively detailed in publicly available literature, the quinolin-4-one scaffold is a well-established pharmacophore known to interact with a variety of biological macromolecules. Research into analogous compounds provides a strong basis for predicting potential targets.

One of the primary target classes for quinolin-4-one derivatives is the enzyme family of topoisomerases. Specifically, interactions with topoisomerase II in a complex with DNA have been noted, suggesting a potential mechanism for anticancer activity. mdpi.com Furthermore, recent studies have designed and evaluated quinolinone derivatives as inhibitors of NADPH oxidases (NOXs), which are enzymes involved in the production of reactive oxygen species and have been implicated in conditions like diabetic nephropathy. nih.gov

Other potential targets, based on the activities of related quinoline (B57606) compounds, could include protein kinases, which are key regulators of cell proliferation and survival, and enzymes like lipoxygenase (LOX), indicating anti-inflammatory potential. researchgate.netmdpi.com The concept of multi-target agents is also relevant, as quinoline derivatives have been shown to exhibit combined activities, such as simultaneous LOX inhibition and antioxidant effects. mdpi.com

Off-target effects are a critical consideration in drug development. For a compound like this compound, potential off-targets could include other enzymes within the folate biosynthesis pathway if the primary target is, for example, dihydrofolate reductase. nih.gov A thorough investigation would be required to identify any unintended interactions that could lead to unforeseen biological effects.

Cellular Uptake and Intracellular Distribution Studies of this compound

The ability of a compound to enter cells and reach its intracellular target is fundamental to its biological activity. Specific studies on the cellular uptake and distribution of this compound are limited. However, general principles governing small molecule transport and findings from related heterocyclic compounds offer valuable insights.

Cellular uptake is influenced by physicochemical properties such as lipophilicity, molecular size, and charge. nih.gov The nature of substituents on the quinolinone core can significantly affect these properties and, consequently, the molecule's ability to penetrate cell membranes. mdpi.com For instance, the methoxy (B1213986) group at the C8 position may influence the molecule's penetration into cells and its binding to a target. mdpi.com

Once inside the cell, the compound's distribution is not uniform. Studies on other complex organic molecules have shown preferential localization in specific organelles, such as the endoplasmic reticulum and lipid droplets. acs.org The cytotoxic effects of various quinoline derivatives against cancer cell lines like Caco-2 imply successful cellular uptake and interaction with intracellular components, though the precise distribution patterns are not always elucidated. brieflands.com Further investigation using fluorescence microscopy or radiolabeling techniques would be necessary to map the specific intracellular journey of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For the quinolin-4-one class, extensive SAR studies have identified key structural features that govern their biological activity. nih.govnih.gov

Identification of Key Pharmacophoric Features

The quinolin-4-one core is itself a privileged structure in medicinal chemistry. mdpi.com Several key features of this scaffold are considered crucial for its biological activities.

The 4-Oxo Group: The ketone at position 4 is a critical feature. It is often involved in hydrogen bonding interactions with biological targets. It is suggested that a planarity between the 4-oxo group and a substituent at the 3-position may be important for binding to enzymes like DNA gyrase. nih.gov

The N1-H Group: The proton on the nitrogen at position 1 allows the molecule to act as a hydrogen bond donor, which can be a key interaction in a receptor's binding pocket.

The Aromatic Ring System: The fused bicyclic system provides a rigid scaffold that can be appropriately decorated with substituents to modulate activity. Pi-pi stacking interactions with aromatic residues in target proteins are also possible. nih.gov

The C3-Substituent: The group at the C3 position is highly significant. It is believed that this substituent should be coplanar with the quinoline ring for optimal activity. mdpi.com In the case of this compound, the butyryl group at this position is a key determinant of its specific biological profile.

The C8-Methoxy Group: The presence of a methoxy group at the C8 position has been shown to improve the antitumor properties of certain quinolin-4-one derivatives. mdpi.com

Based on these features, a general pharmacophore model for antioxidant quinoline derivatives has been proposed, often containing an aromatic ring and multiple hydrogen bond acceptors. nih.gov

Impact of Substituent Variations on Biological Potency and Selectivity

Modifying the substituents at various positions on the quinolin-4(1H)-one ring has profound effects on biological potency and target selectivity. Decades of research on quinolone antimicrobials and other quinolinone-based agents have provided a rich dataset for understanding these impacts. nih.govacs.orgnih.gov

The following table summarizes the observed impact of various substituents on the biological activity of quinolin-4-one analogs, providing context for the specific structure of this compound.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference(s) |

| C3 | Acyl/Alkyl Chains | Crucial for activity. Variations in chain length and structure directly influence potency in antimalarial quinolones. | acs.org |

| C5 | Amino Groups | Can be beneficial for activity. Affects cell penetration and target binding. | mdpi.comnih.gov |

| C6 | Fluorine | Often considered the optimal substituent for antibacterial activity. | mdpi.com |

| C7 | Aromatic/Piperazinyl Rings | Responsible for direct interaction with targets like topoisomerase II. Can significantly improve antitumor properties. | mdpi.com |

| C8 | Methoxy Group | Introduction of a methoxy group at this position can improve antitumor properties. | mdpi.com |

These SAR studies underscore the importance of the specific substitution pattern of this compound. The butyryl group at C3 and the methoxy group at C8 are not arbitrary additions; they are placed at positions known to be critical for modulating biological activity, suggesting the compound has been rationally designed or identified for a specific purpose. mdpi.com Further synthesis and evaluation of analogs with variations in the butyryl chain and alternative substitutions on the aromatic ring would be necessary to fully optimize its potency and selectivity for a given biological target.

Computational Chemistry and in Silico Studies of 3 Butyryl 8 Methoxyquinolin 4 1h One

Molecular Docking and Molecular Dynamics Simulations of 3-Butyryl-8-methoxyquinolin-4(1H)-one

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the interaction between a small molecule (ligand) and a macromolecule (protein). These techniques are crucial for understanding the mechanism of action of potential drugs and for predicting their binding affinity.

Molecular docking studies can predict the preferred binding mode of this compound within the active site of a target protein. The quinolinone scaffold is known to interact with a variety of biological targets. The interactions are primarily governed by the formation of hydrogen bonds, hydrophobic interactions, and π-stacking interactions. researchgate.netnih.gov

For this compound, the methoxy (B1213986) group at the 8-position can act as a hydrogen bond acceptor. The carbonyl group of the butyryl side chain and the quinolinone ring can also participate in hydrogen bonding. The aromatic quinoline (B57606) ring system is capable of forming π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the protein's active site. nih.gov The butyryl group contributes to the hydrophobic interactions with the protein.

A hypothetical representation of the types of interactions that could be predicted from a molecular docking study is presented in Table 1.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | 8-methoxy group | Serine, Threonine, Tyrosine |

| Hydrogen Bond | 4-oxo group | Lysine, Arginine, Histidine |

| Hydrogen Bond | Butyryl carbonyl | Asparagine, Glutamine |

| π-π Stacking | Quinoline ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. nih.govfrontiersin.org These simulations model the movement of atoms and molecules, allowing for the observation of conformational changes and the dynamic nature of the interactions. fraserlab.com

The binding affinity, often expressed as the binding free energy (ΔG), is a critical parameter for evaluating the potency of a potential drug. Molecular docking programs provide a scoring function that estimates the binding affinity. More accurate calculations can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on the trajectories generated from MD simulations.

The estimated binding affinity helps in ranking different compounds and prioritizing them for further experimental testing. For instance, a lower binding free energy indicates a more stable and favorable interaction between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To develop a QSAR model for this compound and its derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is required. shd-pub.org.rs Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²). mdpi.com

Once a predictive QSAR model is developed, it can be used to design novel analogs of this compound with potentially improved biological activity. nih.govnih.gov The model provides insights into which structural features are important for activity. For example, the model might indicate that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position could enhance the activity.

By systematically modifying the structure of the parent compound and using the QSAR model to predict the activity of the new analogs, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. physchemres.orgmdpi.com

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) In Silico for this compound

In silico ADMET prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. nih.govresearchgate.net Various computational models and software are available to predict these properties based on the chemical structure of the molecule. simulations-plus.comresearchgate.net

A preliminary ADMET profile for this compound can be predicted using these tools. Key parameters that are typically evaluated are summarized in Table 2.

Table 2: Predicted ADMET Properties for this compound (Illustrative)

| ADMET Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of 5 | Compliant | Good oral bioavailability potential |

| Caco-2 Permeability | Moderate to High | Good intestinal absorption |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free drug concentration |

| Blood-Brain Barrier Penetration | Low to Moderate | Potential for CNS or non-CNS targeting |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential inhibitor of specific isoforms | Risk of drug-drug interactions |

| Excretion | ||

| Renal/Hepatic Clearance | Predicted primary route | Influences dosing regimen |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

These in silico predictions provide an early assessment of the drug-like properties of this compound and help in identifying potential liabilities that may need to be addressed through structural modifications.

Prediction of Metabolic Pathways

The prediction of metabolic pathways for novel chemical entities is a critical step in early-phase drug development. In silico tools provide a rapid and cost-effective method to anticipate the biotransformation of a compound in the body. nih.gov For this compound, a quinoline derivative, several metabolic pathways can be predicted based on its chemical structure.

The quinoline ring system and its substituents are susceptible to various metabolic reactions, primarily categorized into Phase I and Phase II metabolism. In silico prediction tools, such as GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans, are often employed to forecast the metabolites of new psychoactive substances and other xenobiotics. nih.gov These tools utilize databases of known metabolic reactions and algorithms to predict the most likely transformations a molecule will undergo.

For this compound, the likely Phase I metabolic reactions include:

Oxidation: The butyryl side chain is a probable site for oxidation, potentially leading to the formation of hydroxylated metabolites. The methoxy group on the quinoline ring can also undergo O-demethylation.

Reduction: The ketone group in the butyryl side chain could be subject to reduction to a secondary alcohol.

Hydroxylation: The aromatic quinoline ring can be hydroxylated at various positions.

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound, potential Phase II reactions include:

Glucuronidation: The hydroxyl groups introduced during Phase I oxidation can be conjugated with glucuronic acid.

Sulfation: Similarly, hydroxylated metabolites can undergo sulfation.

It is important to note that aldehyde oxidase (AOX) plays a significant role in the metabolism of compounds containing N-containing heterocyclic aromatic rings. nih.gov Therefore, the quinoline core of this compound may be a substrate for AOX, leading to specific metabolic products. nih.gov The integration of predictions from multiple in silico tools can provide a more comprehensive picture of the potential metabolites. nih.gov

Assessment of Drug-likeness and Bioavailability Potential

The drug-likeness and bioavailability of a compound are critical determinants of its potential as a therapeutic agent. These properties are often assessed using a set of physicochemical parameters, most notably Lipinski's Rule of Five. ajol.info This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 g/mol , a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. ajol.info

The physicochemical properties of this compound can be calculated using computational tools to assess its drug-likeness.

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 245.28 g/mol | Yes (≤ 500) |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | 59.7 Ų | Favorable (≤ 140 Ų) |

| Number of Rotatable Bonds | 4 | Favorable (≤ 10) |

Based on these calculated parameters, this compound exhibits a favorable drug-likeness profile. It adheres to all of Lipinski's rules, suggesting good potential for oral bioavailability. A topological polar surface area (TPSA) of less than 140 Ų and fewer than 10 rotatable bonds are also associated with good oral bioavailability in rats, which is often used as a predictive model for human oral bioavailability. biointerfaceresearch.com The compound's relatively small size and moderate lipophilicity further support its potential for good absorption and distribution. biointerfaceresearch.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. scirp.orgscirp.org For this compound, DFT calculations can provide detailed insights into its chemical behavior at the quantum level. scirp.org

A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation. This is often performed using a hybrid functional, such as B3LYP, in combination with a suitable basis set, like 6-31G(d,p) or 6-311++G(2d,2p). nih.gov Once the optimized structure is obtained, various electronic properties can be calculated.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution on each atom, providing further insight into the molecule's reactivity and intermolecular interactions. scirp.org

For quinoline derivatives, DFT studies have been used to analyze their structural parameters, orbital interactions, and vibrational frequencies. scirp.org Similar calculations for this compound would allow for a detailed understanding of its electronic properties, which can be correlated with its biological activity and metabolic stability.

Preclinical Investigations and Translational Potential of 3 Butyryl 8 Methoxyquinolin 4 1h One

In Vitro Metabolism Studies of 3-Butyryl-8-methoxyquinolin-4(1H)-one

No publicly available studies have detailed the in vitro metabolism of this compound. Research in this area would typically involve the following:

Identification of Metabolites

There are no published data identifying the metabolites of this compound. In a typical study, the compound would be incubated with liver microsomes, S9 fractions, or hepatocytes from various species (including human) to identify potential metabolic pathways such as oxidation, reduction, or conjugation.

Cytochrome P450 Enzyme Inhibition/Induction Profiling

Information regarding the inhibitory or inductive effects of this compound on cytochrome P450 (CYP) enzymes is not available in the public domain. Standard assessments would determine the compound's potential to inhibit or induce key CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to predict potential drug-drug interactions.

Pharmacokinetic Profiling of this compound in Preclinical Models

No pharmacokinetic data for this compound in any preclinical model has been reported in the scientific literature. A standard pharmacokinetic workup would include:

Absorption and Distribution Studies

There are no available studies on the absorption and distribution of this compound. Such studies would typically characterize the compound's oral bioavailability, rate of absorption, and the extent of its distribution into various tissues in animal models.

Excretion Pathways

Details on the excretion pathways of this compound have not been published. Investigating the routes of elimination, whether through renal or fecal pathways, would be a critical component of its preclinical evaluation.

Efficacy Studies of this compound in Relevant Disease Models

No efficacy studies for this compound in any disease models have been published. While research has been conducted on structurally similar quinolinone derivatives for various therapeutic areas, this information cannot be scientifically extrapolated to this compound.

In Vivo Proof-of-Concept Studies

In vivo studies in animal models have provided crucial proof-of-concept for the therapeutic potential of the structural analogue, 3-butyryl-8-methoxy-4-[(2-thiophenyl)amino]quinoline, primarily as a potent agent against peptic ulcers. Research conducted in rats has demonstrated its efficacy in various models of gastric and duodenal damage. nih.gov

The compound's protective effects have been validated in several well-established experimental ulcer models:

Stress-Induced Ulcers: Pretreatment with the compound offered significant protection to the gastric mucosa against damage induced by water-immersion stress. nih.gov

NSAID-Induced Ulcers: The agent effectively prevented gastric mucosal damage caused by the nonsteroidal anti-inflammatory drug, indomethacin. nih.gov

Chemically-Induced Gastric Damage: It demonstrated protective capabilities against the necrotizing effects of absolute ethanol (B145695) on the gastric lining. nih.gov

Chemically-Induced Duodenal Damage: The compound was also shown to protect the duodenal mucosa from lesions induced by mepirizole. nih.gov

Furthermore, in a model of chronic gastric ulcers induced by acetic acid, repeated administration of 3-butyryl-8-methoxy-4-[(2-thiophenyl)amino]quinoline was found to accelerate the spontaneous healing process. nih.gov These findings collectively suggest that the compound exerts potent anti-ulcer and cytoprotective effects in vivo, establishing a solid proof-of-concept for its potential clinical application in treating peptic ulcer diseases. The mechanism for these effects is suggested to be the suppression of H+/K+-ATPase activity in gastric parietal cells. nih.gov

| Ulcer Model | Inducing Agent | Observed Effect of Pretreatment | Affected Mucosa |

|---|---|---|---|

| Stress Ulcer | Water-Immersion | Protection from damage | Gastric |

| NSAID-Induced Ulcer | Indomethacin | Protection from damage | Gastric |

| Chemical Lesion | Absolute Ethanol | Protection from damage | Gastric |

| Chemical Lesion | Mepirizole | Protection from damage | Duodenal |

| Chronic Ulcer Healing | Acetic Acid | Accelerated spontaneous healing | Gastric |

Dose-Response Relationships in Animal Models

The anti-secretory and anti-ulcer effects of 3-butyryl-8-methoxy-4-[(2-thiophenyl)amino]quinoline have been shown to be dose-dependent in rat models. nih.gov This relationship is a critical aspect of preclinical evaluation, establishing a correlation between the amount of the compound administered and the observed therapeutic effect.

In studies using pylorus-ligated rats, intraduodenal administration of the compound resulted in a potent, dose-dependent inhibition of gastric acid secretion. The median effective dose (ED50), which represents the dose required to produce 50% of the maximum inhibitory effect, was determined to be 22.9 mg/kg. nih.gov This demonstrates a clear dose-response relationship for its anti-secretory activity.

Similarly, the protective effects against gastroduodenal lesions were also observed to be dose-dependent. Pretreatment with increasing doses of the compound led to progressively greater protection of the gastric and duodenal mucosa against various damaging agents, including water-immersion stress, indomethacin, absolute ethanol, and mepirizole. nih.gov The acceleration of healing in the acetic acid-induced chronic ulcer model was also noted to be dose-dependent. nih.gov These consistent dose-response findings across multiple models strengthen the evidence for the compound's specific pharmacological activity.

| Animal Model | Parameter Measured | Effective Dose (ED50) | Route of Administration |

|---|---|---|---|

| Pylorus-ligated rats | Inhibition of Gastric Acid Secretion | 22.9 mg/kg | Intraduodenal |

Future Directions and Research Gaps for 3 Butyryl 8 Methoxyquinolin 4 1h One

Exploration of Novel Therapeutic Applications for 3-Butyryl-8-methoxyquinolin-4(1H)-one

The structural framework of this compound, featuring a quinolin-4(1H)-one core, an 8-methoxy group, and a 3-butyryl substitution, suggests several avenues for therapeutic exploration. A closely related compound, 3-butyryl-8-methoxy-4-[(2-thiophenyl)amino]quinoline, has been identified as a potent proton-pump inhibitor with anti-secretory and anti-ulcer effects, indicating a potential application in gastroenterology. nih.gov This existing finding provides a strong foundation for investigating the activity of this compound against gastric H+/K+-ATPase.

Beyond this, the broader family of quinoline (B57606) derivatives exhibits a wide spectrum of bioactivities, suggesting that future research could unveil novel applications for this specific compound. nih.govmdpi.comnih.gov These potential therapeutic areas are largely unexplored for this compound and represent significant research gaps and opportunities.

Anticancer Activity: Quinolone derivatives are widely investigated for their anticancer properties, acting through various mechanisms such as the inhibition of topoisomerase I, cell cycle arrest, and induction of apoptosis. mdpi.comacs.orgnih.gov Synthetic quinolin-4(1H)-ones have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). nih.gov The antiproliferative potential of this compound against a panel of cancer cell lines remains a critical area for investigation.

Antimicrobial and Antifungal Activity: Quinolones are famously used as broad-spectrum antibacterial agents. researchgate.net The 8-methoxyquinoline (B1362559) scaffold, in particular, has been a source of novel antibacterial derivatives. researchgate.net Furthermore, various quinoline-based compounds have shown promising activity against multidrug-resistant bacteria, fungi like Candida albicans, and mycobacteria, including Mycobacterium tuberculosis. researchgate.netbioworld.comnwafu.edu.cnresearchgate.net Evaluating the efficacy of this compound against a range of pathogenic microbes, especially drug-resistant strains, is a logical and vital next step.

Anti-inflammatory Properties: The quinoline nucleus is present in molecules developed as anti-inflammatory agents that target key enzymes and receptors in inflammatory pathways, such as COX and various phosphodiesterases. nih.govresearchgate.net Future studies could assess the ability of this compound to modulate inflammatory responses, which could be relevant for treating a host of chronic inflammatory diseases.

| Potential Therapeutic Area | Rationale Based on Analogous Compounds | Potential Mechanism of Action | Key Research Question |

|---|---|---|---|

| Gastroenterology (Anti-ulcer) | A similar 3-butyryl-8-methoxyquinoline derivative is a known proton-pump inhibitor. nih.gov | Inhibition of gastric H+/K+-ATPase. | Does the compound inhibit gastric acid secretion in preclinical models? |

| Oncology | Quinolone derivatives exhibit potent anticancer activity. mdpi.comnih.govnih.govresearchgate.net | Topoisomerase inhibition, kinase inhibition, induction of apoptosis. | What is its cytotoxic profile against a panel of human cancer cell lines? |

| Infectious Diseases | The quinolone scaffold is central to many antibacterial and antifungal agents. researchgate.netbioworld.comnwafu.edu.cn | Inhibition of DNA gyrase, disruption of microbial cell membranes. | What is its spectrum of activity against clinically relevant bacteria and fungi? |

| Anti-inflammatory | Quinoline-based molecules have shown potent anti-inflammatory effects. nih.govresearchgate.net | Inhibition of COX enzymes, modulation of cytokine production. | Can the compound reduce inflammatory markers in cellular and animal models of inflammation? |

Development of Advanced Delivery Systems for this compound

The clinical translation of a promising compound often hinges on its formulation and delivery. For quinolone derivatives, challenges such as poor solubility, limited bioavailability, and the need for targeted delivery to specific tissues have spurred the development of advanced drug delivery systems. nih.govnih.gov Nanotechnology-based approaches, in particular, offer significant potential to overcome these hurdles. mdpi.com

Future research should focus on formulating this compound into nanocarriers to enhance its therapeutic index.

Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and modifying their pharmacokinetic profiles. liposomes.capreprints.org For quinolones, liposomal delivery has been shown to be a viable strategy, particularly for improving drug delivery to the lungs via inhalation. nih.gov Investigating the encapsulation efficiency and release kinetics of this compound in liposomal systems could pave the way for improved systemic or targeted administration.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that offer controlled and sustained drug release. nih.gov Various polymers have been used to encapsulate quinolones like ciprofloxacin, leading to enhanced stability, reduced side effects, and improved efficacy against resistant microbes. nih.gov

Other Nanocarriers: The field of nanomedicine is rapidly evolving, with systems like solid lipid nanoparticles (SLNs), nanoemulsions, and dendrimers being explored for drug delivery. nih.govmdpi.com These carriers can be engineered to target specific cells or tissues by modifying their surface with ligands, which could be particularly advantageous for anticancer applications. dovepress.com

| Delivery System | Description | Potential Advantages for this compound | Key Research Focus |

|---|---|---|---|

| Liposomes | Phospholipid vesicles that can encapsulate aqueous or lipid-soluble drugs. liposomes.ca | Improved solubility, protection from degradation, potential for targeted delivery. nih.gov | Formulation stability, drug loading capacity, in vitro/in vivo release profile. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like PLGA or chitosan. nih.gov | Sustained and controlled release, enhanced bioavailability, ability to overcome drug resistance. nih.gov | Particle size optimization, encapsulation efficiency, cellular uptake studies. |

| Solid Lipid Nanoparticles (SLNs) | Carriers made from solid lipids, combining advantages of polymeric nanoparticles and emulsions. mdpi.com | High stability, controlled release, good biocompatibility. | Long-term stability, drug release kinetics, tissue distribution. |

Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Studies

The successful development of a novel therapeutic agent is rarely a linear process and almost always requires a multidisciplinary effort. Advancing the study of this compound from a laboratory curiosity to a potential clinical candidate necessitates collaboration among experts from various scientific fields. mdpi.com

Medicinal Chemistry and Synthetic Chemistry: Chemists are essential for optimizing the synthesis of the parent compound and creating a library of derivatives. frontiersin.org Structure-activity relationship (SAR) studies, guided by biological screening, can identify modifications to the quinoline scaffold that enhance potency and selectivity while minimizing off-target effects. nih.gov

Computational Chemistry and Molecular Modeling: In silico tools can accelerate the drug discovery process. nih.gov Molecular docking can predict how the compound interacts with potential biological targets, helping to elucidate its mechanism of action and guide the rational design of more potent analogs. semanticscholar.org

Pharmacology and Biology: Biologists and pharmacologists are crucial for designing and conducting the in vitro and in vivo assays needed to evaluate the compound's efficacy and to understand its physiological effects. This includes cell-based assays, animal models of disease, and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Pharmaceutical Sciences: Formulation scientists play a key role in developing advanced delivery systems, as discussed in the previous section. Their expertise is vital for turning a potent molecule into a viable drug product with appropriate stability and bioavailability. nih.gov

An integrated, interdisciplinary approach fosters a feedback loop where biological data informs chemical synthesis, and formulation challenges are addressed in parallel with efficacy studies. This collaborative framework is essential for navigating the complexities of drug discovery and development. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-butyryl-8-methoxyquinolin-4(1H)-one, and how is structural validation performed?

- Methodological Answer : The compound can be synthesized via glycosylation strategies such as the Koenigs-Knorr reaction, as demonstrated for structurally similar quinolinones. For example, 3-ethyl-8-methoxy derivatives were synthesized using acetobromo-α-D-glucose and cesium carbonate in acetonitrile . Structural validation typically involves single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Complementary techniques include NMR spectroscopy for functional group confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification.

Q. Which crystallographic software tools are optimal for resolving the structure of this compound?

- Methodological Answer : The WinGX suite integrates SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) and ORTEP-III for thermal ellipsoid visualization, making it ideal for small-molecule crystallography . For macromolecular applications or high-resolution data, SHELXPRO can interface with refinement pipelines .

Q. How can researchers address low yields during the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., acetonitrile vs. DMF), catalysts (e.g., cesium carbonate vs. silver oxide), and temperature. For example, Koenigs-Knorr glycosylation efficiency improves with anhydrous conditions and controlled stoichiometry . Purification via column chromatography or recrystallization (e.g., ethanol) can isolate the target compound .

Advanced Research Questions

Q. How should crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement of this compound?

- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning, and PART instructions to handle disordered regions . Validate against Fourier difference maps to locate residual electron density. Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries .

Q. What strategies are effective for controlling polymorphism or solvate formation during crystallization?

- Methodological Answer : Screen solvents (e.g., ethanol, DMSO) and cooling rates to favor specific polymorphs. For solvate control, use mixed-solvent systems (e.g., ethanol-water) and monitor humidity during crystallization . SC-XRD and powder XRD can differentiate polymorphic forms, while thermogravimetric analysis (TGA) identifies solvent loss .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking (e.g., AutoDock) assesses bioactivity by simulating interactions with targets like microbial enzymes . Validate predictions with experimental IC50 values and kinetic assays .

Q. What protocols are recommended for assessing the compound’s bioactivity, such as antimicrobial potential?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Use broth microdilution (CLSI guidelines) and compare with reference antibiotics (e.g., ciprofloxacin). For mechanistic insights, perform time-kill kinetics and membrane permeability assays (e.g., propidium iodide uptake) .

Data Interpretation & Validation

Q. How can researchers reconcile conflicting spectroscopic and crystallographic data?

- Methodological Answer : Re-examine sample purity (HPLC, melting point) to rule out impurities. For NMR conflicts, verify solvent effects (e.g., DMSO vs. CDCl3) and tautomeric equilibria. For XRD vs. IR discrepancies, confirm hydrogen bonding via Hirshfeld surface analysis . Use SHELXL’s R1 and wR2 metrics to assess refinement reliability .

Q. What are the best practices for reporting crystallographic parameters in publications?

- Methodological Answer : Include CIF files with full refinement details (e.g., R-factors, Flack parameter). Report bond lengths/angles with estimated standard deviations (ESDs) and annotate thermal displacement parameters (ORTEP diagrams) . Use the IUCr’s checkCIF tool to validate data quality pre-submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.